molecular formula C13H11FO2 B6370159 3-(2-Fluoro-5-methoxyphenyl)phenol CAS No. 1261942-73-7

3-(2-Fluoro-5-methoxyphenyl)phenol

Cat. No.: B6370159
CAS No.: 1261942-73-7
M. Wt: 218.22 g/mol
InChI Key: FIJOGDYQAXUEIN-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-methoxyphenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to another phenyl ring bearing a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-5-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the reaction of 3-methoxyphenol with 3-fluorobenzonitrile in the presence of a base such as potassium carbonate and a solvent like N-methyl-2-pyrrolidone (NMP). The reaction is typically carried out at elevated temperatures to facilitate the nucleophilic aromatic substitution. The resulting product is then subjected to demethylation using boron tribromide (BBr3) in dichloromethane (DCM) to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-5-methoxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the fluorine or methoxy groups under specific conditions.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(2-Fluoro-5-methoxyphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The presence of the fluorine and methoxy groups can influence its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluoro-4-methoxyphenyl)phenol
  • 3-(2-Fluoro-5-ethoxyphenyl)phenol
  • 3-(2-Fluoro-5-methoxyphenyl)aniline

Uniqueness

3-(2-Fluoro-5-methoxyphenyl)phenol is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly impact its chemical reactivity and biological activity. This distinct structure allows for targeted applications in various fields, setting it apart from other similar compounds .

Properties

IUPAC Name

3-(2-fluoro-5-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-16-11-5-6-13(14)12(8-11)9-3-2-4-10(15)7-9/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJOGDYQAXUEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683496
Record name 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261942-73-7
Record name [1,1′-Biphenyl]-3-ol, 2′-fluoro-5′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261942-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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